molecular formula C13H15ClO3 B8293671 Ethyl 2,2-dimethyl(2-chlorobenzoyl)acetate

Ethyl 2,2-dimethyl(2-chlorobenzoyl)acetate

Cat. No. B8293671
M. Wt: 254.71 g/mol
InChI Key: ZAWLJUXRNXZTIJ-UHFFFAOYSA-N
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Patent
US06800778B1

Procedure details

tBuBisP*-RuBr2 (5 mg) was placed in a pressurized hydrogenation reactor equipped with a stirrer chip, and after deaeration, substituted with argon. Thereto was poured a mixture of deaerated ethyl 2,2-dimethyl(2-chlorobenzoyl)acetate (515 mg) (2.0 mmol), methanol (4 ml) and water (0.4 ml). The mixture was stirred under a hydrogen pressure (6 atm) at 70° C. for 24 h. According to the high performance liquid chromatography analysis of the mixture after completion of the reaction, the yield was 97% and enantioselectivity was 90% ee. After the analysis, the reaction mixture was concentrated to dryness and purified by column chromatography (hexane:ethyl acetate=3:1, silica gel: 50 g) to give the title compound (420 mg, 81.8%) as a colorless oil.
[Compound]
Name
RuBr2
Quantity
5 mg
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Yield
81.8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:9](=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].CO>O>[Cl:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[CH:9]([OH:17])[C:2]([CH3:8])([CH3:1])[C:3]([O:5][CH2:6][CH3:7])=[O:4]

Inputs

Step One
Name
RuBr2
Quantity
5 mg
Type
reactant
Smiles
Step Two
Name
Quantity
515 mg
Type
reactant
Smiles
CC(C(=O)OCC)(C)C(C1=C(C=CC=C1)Cl)=O
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Name
Quantity
0.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen pressure (6 atm) at 70° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer chip
ADDITION
Type
ADDITION
Details
Thereto was poured
CUSTOM
Type
CUSTOM
Details
after completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
After the analysis, the reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (hexane:ethyl acetate=3:1, silica gel: 50 g)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C(C(=O)OCC)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 81.8%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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